molecular formula C22H29FN6 B12243166 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12243166
M. Wt: 396.5 g/mol
InChI Key: FDHPZQCZIRADAZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorine atom, and a tetrahydroquinazoline moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Attachment of the tetrahydroquinazoline moiety: This step may involve condensation reactions with suitable quinazoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(quinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
  • 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(tetrahydroisoquinolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Uniqueness

The uniqueness of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine lies in its specific structural features, such as the presence of the tetrahydroquinazoline moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C22H29FN6/c1-28(22-19(23)20(16-6-7-16)25-14-27-22)12-15-8-10-29(11-9-15)21-17-4-2-3-5-18(17)24-13-26-21/h13-16H,2-12H2,1H3

InChI Key

FDHPZQCZIRADAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=NC3=C2CCCC3)C4=NC=NC(=C4F)C5CC5

Origin of Product

United States

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